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Compound of Interest

Compound Name: 2-(Methylthio)acetamide

Cat. No.: B153749

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylthio)acetamide (CAS No. 22551-24-2), a compound of interest in organic synthesis
and pharmaceutical research.[1][2][3][4][5] This document details available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-(Methylthio)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The proton (*H) and carbon-13 (33C) NMR data provide detailed information about the chemical
environment of the hydrogen and carbon atoms in 2-(Methylthio)acetamide.

1H NMR Data

A *H NMR spectrum of 2-(Methylthio)acetamide in DMSO-ds exhibits three distinct signals
corresponding to the methylthio, methylene, and amide protons.[1]

Table 1: *H NMR Spectroscopic Data for 2-(Methylthio)acetamide in DMSO-de
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
2.10 Singlet 3H -SCHs
3.45 Singlet 2H -CH2-
7.20 Broad Singlet 2H -NH:z

13C NMR Data

While a complete experimental 13C NMR spectrum is not readily available in the searched
literature, the expected chemical shifts can be predicted based on the functional groups
present in the molecule. The spectrum would be expected to show three signals corresponding
to the methyl, methylene, and carbonyl carbons.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-(Methylthio)acetamide

Chemical Shift (6) ppm (Predicted) Assignment
~15 -SCHs

~35 -CHa-

~170 C=0

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(Methylthio)acetamide, a solid compound, would be expected to show
characteristic absorption bands for its amide and alkylthio groups. A key feature is the strong
carbonyl (C=0) stretch of the primary amide.[1]

Table 3: Key IR Absorption Bands for 2-(Methylthio)acetamide
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Wavenumber (cm~?) Intensity Assignment

~3350 and ~3180 Strong, Broad N-H stretch (primary amide)
~2920 Medium C-H stretch (aliphatic)
~1650 Strong C=0 stretch (amide | band)
~1620 Medium N-H bend (amide Il band)
~1420 Medium C-H bend (scissoring)

~690 Medium C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The molecular formula of 2-(Methylthio)acetamide is CsH7NOS, corresponding
to a molecular weight of 105.16 g/mol .[1][2] The mass spectrum would show a molecular ion
peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2-(Methylthio)acetamide

miz Relative Intensity Assighment

105 Moderate [M]* (Molecular lon)

77 Moderate [M - COJ* or [CH2C(O)NHz]*
61 Strong [CH2SCHs]*

44 Strong [C(O)NHz]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:
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» Weigh approximately 10-20 mg of 2-(Methylthio)acetamide.
e Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

e Spectrometer: 400 MHz NMR Spectrometer

e Pulse Program: Standard single-pulse experiment

e Solvent: DMSO-de

e Temperature: 298 K

e Number of Scans: 16

e Relaxation Delay: 1.0 s

e Spectral Width: -2 to 12 ppm

o Reference: Tetramethylsilane (TMS) at 0.00 ppm

13C NMR Acquisition:

e Spectrometer: 100 MHz NMR Spectrometer

e Pulse Program: Proton-decoupled experiment

e Solvent: DMSO-de

e Temperature: 298 K

e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Spectral Width: -10 to 220 ppm
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» Reference: DMSO-ds at 39.52 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and
allowing it to dry completely.

Place a small amount of solid 2-(Methylthio)acetamide powder onto the center of the ATR
crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

IR Spectrum Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR
accessory

Spectral Range: 4000 - 400 cm~1
Resolution: 4 cm—!
Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

e Prepare a stock solution of 2-(Methylthio)acetamide at a concentration of 1 mg/mL in
methanol.

¢ Dilute the stock solution to a final concentration of 10 pg/mL with a 50:50 mixture of
methanol and water.
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Mass Spectrum Acquisition (Electron lonization - EI):

Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)
« lonization Mode: Electron lonization (EI)

 lonization Energy: 70 eV

e Mass Range: 35 - 200 m/z

e Inlet System: Direct infusion or via GC inlet

e GC Column (if used): Standard non-polar column (e.g., DB-5ms)

e Inlet Temperature: 250 °C

o Transfer Line Temperature: 280 °C

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
(Methylthio)acetamide and the relationship between its structural fragments and expected

spectral features.
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Sample Preparation

2-(Methylthio)acetamide (Solid)

Dissolve in DMSO-d6 Place on ATR Crystal Dissolve in Methanol/Water
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A logical workflow for the spectroscopic analysis of 2-(Methylthio)acetamide.
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Expected Spectral Features
MS (m/z)
105 [M]* 61 [CH2SCHs]* | 44 [C(O)NH2]*
Molecular Structure IR (cm™)
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Click to download full resolution via product page

Correlation of structural fragments of 2-(Methylthio)acetamide with expected spectral
features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Methylthio)acetamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153749#spectroscopic-data-for-2-methylthio-
acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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